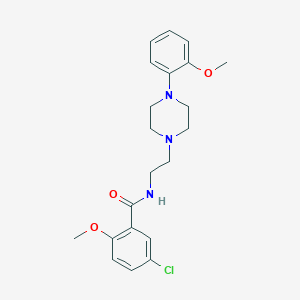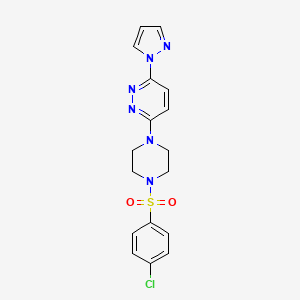
5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a chemical compound. It is a metabolite of the antidiabetic, Glyburide .
Synthesis Analysis
The synthesis of this compound can be achieved using salicylic acid as a starting material. Salicylic acid is chlorinated under light to produce 5-chlorosalicylic acid, which is then methylated with dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid. This compound is then chlorinated with thionyl chloride to produce 5-chloro-2-methoxybenzoyl chloride, which is condensed with aniline to yield N-phenylethyl-5-chloro-2-methoxybenzamide. This product is then chlorosulfonated and aminated with ammonia to produce the final product .Molecular Structure Analysis
The molecular formula of this compound is C23H22ClN3O5S. It has an average mass of 487.956 Da and a monoisotopic mass of 487.096863 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 125.9±0.4 cm3. It has 8 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds. Its polar surface area is 122 Å2, and it has a molar volume of 354.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Dopamine D(3) Receptor Ligands
- Structural modifications of benzamide derivatives, including those related to "5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide," have been explored to enhance affinity and selectivity for dopamine D(3) receptors. This research is significant for the development of new treatments for neurological and psychiatric disorders (Leopoldo et al., 2002).
Serotonin 5-HT1A Receptor Ligands
- Research on isoindol-1-one analogues of benzamides, closely related to the mentioned compound, has shown high in vitro binding affinity to 5-HT1A receptors. This is crucial for the development of imaging agents for SPECT, a type of nuclear medicine tomographic imaging technique (Zhuang et al., 1998).
Dopamine D(4) Receptor Ligands
- Studies have focused on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound structurally similar to the one , to understand their binding profile at dopamine D(4) and other receptors. This research aids in the development of drugs targeting these receptors for various therapeutic applications (Perrone et al., 2000).
Serotonin 4 Receptor Agonists
- Benzamide derivatives similar to "this compound" have been synthesized and evaluated for their effect on gastrointestinal motility, suggesting potential applications as prokinetic agents (Sonda et al., 2004).
Antinociception and Analgesic Agents
- Research has also been conducted on derivatives for their roles in antinociception, providing insights into the development of new analgesic drugs. The focus has been on understanding the contributions of various serotonin receptor subtypes in these processes (Jeong et al., 2004).
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. The presence of a piperazine ring, for instance, is often associated with neurotransmitter activity, which could imply a role in neural signaling .
Pharmacokinetics
For instance, the compound’s polar surface area and the presence of multiple hydrogen bond acceptors and donors suggest that it may have good solubility in water, which could influence its absorption and distribution . Its LogP value indicates its lipophilicity, which could affect its ability to cross biological membranes .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-8-7-16(22)15-17(19)21(26)23-9-10-24-11-13-25(14-12-24)18-5-3-4-6-20(18)28-2/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLXQACAWMMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)


![7-methyl-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2808379.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide](/img/structure/B2808380.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![2-[Bis(4-chlorophenyl)methyl]benzotriazole](/img/structure/B2808385.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2808389.png)
![6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808391.png)
![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)


